molecular formula C12H18N2 B8589855 2-(Pyrrolidin-1-yl)-4-amino-m-xylene

2-(Pyrrolidin-1-yl)-4-amino-m-xylene

Cat. No.: B8589855
M. Wt: 190.28 g/mol
InChI Key: ROMZTDPXNDCSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-1-yl)-4-amino-m-xylene is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,4-dimethyl-3-pyrrolidin-1-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-5-6-11(13)10(2)12(9)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3

InChI Key

ROMZTDPXNDCSDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)N2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 3-bromo-2,4-dimethylphenylamine (0.6 g, 3.0 mmol) in toluene (10 mL) and pyrrolidine (1.25 mL, 15 mmol) was added sodium-t-butoxide (0.86 g, 9 mmol, 3eq). The suspension was deoxygenated by passing a stream of N2 gas through the mixture for approximately 5–10 minutes before introducing the tris(dibenzilidene)dipalladium(0) (Pd2(dba)3) (27 mg) and rac-2,2′Bis(diphenylphosphino)-1,1′binaphthyl (BINAP) (25 mg). The nitrogen stream continued 10 minutes before heating at 100° C. overnight. The reaction mixture was cooled, acidified with HCl (2N) and extracted with diethyl ether. The aqueous layer was adjusted basic and re-extracted with ethyl acetate. The organic layer was dried over sodium sulfate, decanted and concentrated under reduced pressure. The residue was purified by flash chromatography (silica gel, gradient elution with 6:1 to 4:1 hexanes to ethyl acetate) to give the desired 2-(pyrrolidin-1-yl)-4-amino-m-xylene.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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